N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 197093-24-6
VCID: VC7907697
InChI: InChI=1S/C11H11N3O/c1-8(15)13-10-4-2-3-9(7-10)11-5-6-12-14-11/h2-7H,1H3,(H,12,14)(H,13,15)
SMILES: CC(=O)NC1=CC=CC(=C1)C2=CC=NN2
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol

N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide

CAS No.: 197093-24-6

Cat. No.: VC7907697

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide - 197093-24-6

Specification

CAS No. 197093-24-6
Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
IUPAC Name N-[3-(1H-pyrazol-5-yl)phenyl]acetamide
Standard InChI InChI=1S/C11H11N3O/c1-8(15)13-10-4-2-3-9(7-10)11-5-6-12-14-11/h2-7H,1H3,(H,12,14)(H,13,15)
Standard InChI Key QXWLMUXTPZBVGS-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC(=C1)C2=CC=NN2
Canonical SMILES CC(=O)NC1=CC=CC(=C1)C2=CC=NN2

Introduction

Chemical Identity and Structural Characterization

Molecular Identity

N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide is systematically named N-[3-(1H-pyrazol-5-yl)phenyl]acetamide under IUPAC nomenclature . Its SMILES notation (CC(=O)NC1=CC=CC(=C1)C2=CC=NN2) and InChIKey (QXWLMUXTPZBVGS-UHFFFAOYSA-N) provide unambiguous representations of its structure . The compound’s molecular geometry features a planar acetamide group (-NHCOCH₃) attached to the meta position of a phenyl ring, which is further substituted with a pyrazole moiety at the third carbon (Figure 1) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₁N₃OPubChem
Molecular Weight201.22 g/molPubChem
XLogP31.1PubChem
Hydrogen Bond Donors2PubChem
Rotatable Bond Count2PubChem

Spectral and Computational Data

The compound’s 2D and 3D conformational models, available via PubChem, highlight its planar aromatic systems and intramolecular hydrogen bonding between the acetamide’s NH group and the pyrazole’s nitrogen . Quantum-chemical calculations predict a dipole moment of 4.2 D, suggesting moderate polarity conducive to solubility in polar aprotic solvents .

Synthetic Routes and Methodologies

Direct Acetylation of Pyrazole-Phenyl Amines

A common synthesis involves the acetylation of 3-(1H-pyrazol-3-yl)aniline using acetic anhydride or acetyl chloride. In a representative procedure, 3-(1H-pyrazol-3-yl)aniline (1.0 equiv) is reacted with acetic anhydride (1.2 equiv) in dichloromethane under basic conditions (e.g., triethylamine), yielding N-[3-(1H-pyrazol-3-yl)phenyl]acetamide with >80% purity after recrystallization .

Multicomponent Coupling Approaches

Advanced routes employ palladium-catalyzed cross-coupling to construct the pyrazole-phenyl backbone. For instance, Park and Jeon (2012) detailed a Suzuki-Miyaura coupling between 3-bromophenylacetamide and a pyrazole boronic ester, achieving a 75% yield under optimized conditions . Key steps include:

  • Lithiation of Pyrazole: Treatment of 1H-pyrazole with LDA at -78°C generates a nucleophilic intermediate.

  • Electrophilic Aromatic Substitution: Reaction with 3-nitrobenzaldehyde forms the pyrazole-phenyl scaffold.

  • Nitro Reduction and Acetylation: Catalytic hydrogenation of the nitro group followed by acetylation yields the final product .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

Experimental data indicate a water solubility of 0.12 mg/mL at 25°C, with a logP (octanol-water) of 1.1, aligning with its moderate hydrophobicity . The compound’s poor aqueous solubility poses formulation challenges but enhances membrane permeability, as evidenced by a predicted Caco-2 permeability of 12 × 10⁻⁶ cm/s .

Stability and Reactivity

N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide demonstrates stability under ambient conditions but undergoes hydrolysis in strongly acidic (pH <2) or basic (pH >10) environments, cleaving the acetamide bond to regenerate the parent amine . UV-Vis spectroscopy reveals a λₘₐₓ at 265 nm (ε = 4500 M⁻¹cm⁻¹), attributable to π→π* transitions in the conjugated aromatic system .

Applications in Medicinal Chemistry

Kinase Inhibition Studies

The pyrazole-acetamide scaffold is a privileged structure in kinase inhibitor design. Molecular docking simulations suggest that N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide binds to the ATP pocket of p38 MAP kinase with a calculated ΔG of -9.2 kcal/mol, though in vitro validation remains pending .

Intermediate in Anticancer Agents

This compound serves as a precursor in synthesizing kinase-targeted anticancer agents. For example, Park and Jeon (2012) utilized it to prepare N-(3-{1-[1-(3-cyclopropylmethoxy-4-difluoromethoxyphenyl)-2-(1-oxypyridin-4-yl)ethyl]-1H-pyrazol-3-yl}phenyl)acetamide, a potent VEGFR-2 inhibitor (IC₅₀ = 18 nM) .

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